12-Deoxy-7,8-dihydrocalanolide A
Description
12-Deoxy-7,8-dihydrocalanolide A is a synthetic or naturally derived coumarin analog structurally related to the calanolide family of compounds. These modifications likely influence its pharmacokinetic properties, such as solubility, metabolic stability, and antiviral activity. Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1, and structural analogs like 12-Deoxy-7,8-dihydrocalanolide A may exhibit enhanced or altered bioactivity compared to their precursors .
Properties
CAS No. |
183904-52-1 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(16S,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13-tetraen-4-one |
InChI |
InChI=1S/C22H28O4/c1-6-7-14-11-17(23)25-20-16-10-12(2)13(3)24-19(16)15-8-9-22(4,5)26-21(15)18(14)20/h11-13H,6-10H2,1-5H3/t12-,13+/m1/s1 |
InChI Key |
WWBDRUXXEARXEK-OLZOCXBDSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C3C[C@H]([C@@H](OC3=C4CCC(OC4=C12)(C)C)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CC(C(OC3=C4CCC(OC4=C12)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy-7,8-dihydrocalanolide A involves several steps, starting from the natural extraction of calanolides from Calophyllum lanigerum. The synthetic route typically includes the reduction of calanolide A to 7,8-dihydrocalanolide A, followed by the removal of the hydroxyl group at the 12th position to yield 12-Deoxy-7,8-dihydrocalanolide A .
Industrial Production Methods
These processes include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
12-Deoxy-7,8-dihydrocalanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
12-Deoxy-7,8-dihydrocalanolide A has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of calanolides.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, particularly HIV.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 12-Deoxy-7,8-dihydrocalanolide A involves its interaction with molecular targets such as enzymes and receptors. For instance, calanolides are known to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication . The exact molecular pathways and targets for 12-Deoxy-7,8-dihydrocalanolide A are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The calanolide family and related coumarin derivatives share structural motifs but differ in functional groups, stereochemistry, and biological activity. Below is a detailed comparison based on available evidence (Table 1):
Table 1: Comparison of 12-Deoxy-7,8-dihydrocalanolide A with Structural Analogs
*Note: Direct evidence for the natural occurrence or synthesis of 12-Deoxy-7,8-dihydrocalanolide A is absent in the provided sources.
Key Findings:
Deoxygenation at C12 may enhance membrane permeability (log P ~3.0–3.5 estimated) compared to hydroxylated analogs like Calanolide A (log P ~2.5) .
Mechanistic Differences: Calanolides bind to the HIV-1 reverse transcriptase "palm" domain, disrupting catalytic activity. The absence of the C12 hydroxyl in 12-Deoxy-7,8-dihydrocalanolide A could alter binding kinetics or resistance profiles .
Bioavailability and Toxicity: Higher lipophilicity (predicted log P ~3.0) may improve BBB penetration but increase CYP450 inhibition risks (e.g., CYP1A2 inhibition noted in structurally related compounds) .
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